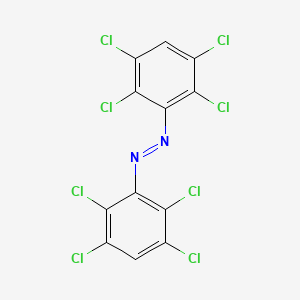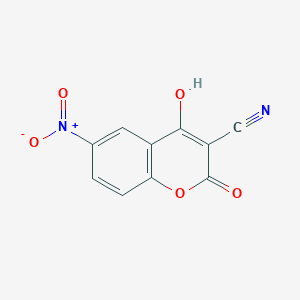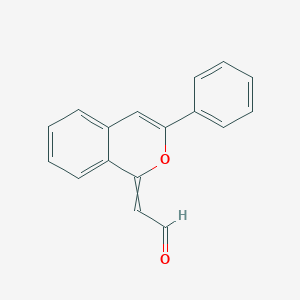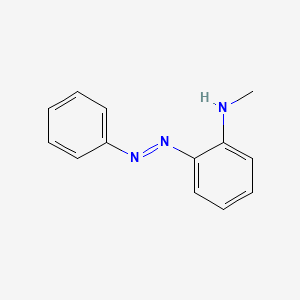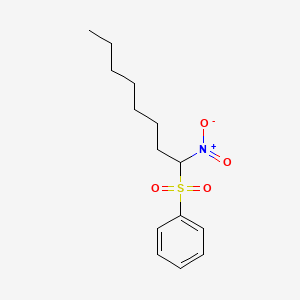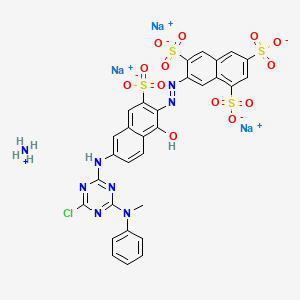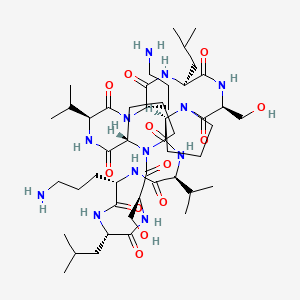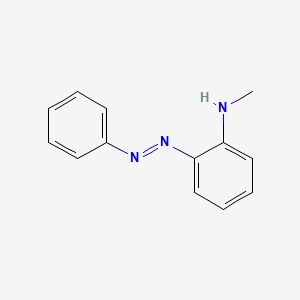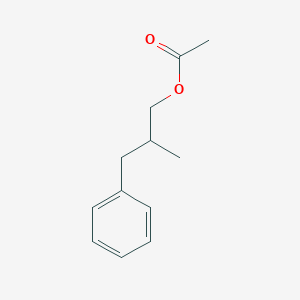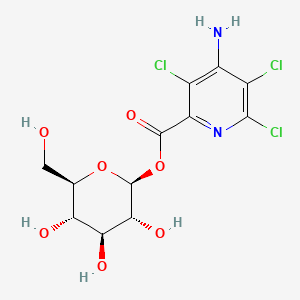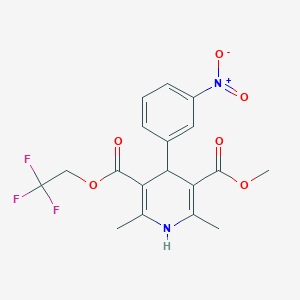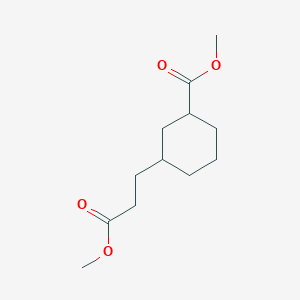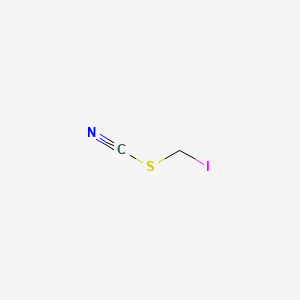
Iodomethyl thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iodomethyl thiocyanate is an organic compound with the molecular formula CH₂I-SCN It is a derivative of thiocyanic acid and is characterized by the presence of both iodine and thiocyanate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Iodomethyl thiocyanate can be synthesized through the reaction of chloro- or bromomethyl thiocyanate with an inorganic iodide in an organic solvent at a temperature range of 10 to 50°C . This method involves the substitution of the chlorine or bromine atom with an iodine atom, facilitated by the iodide ion.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of readily available starting materials and standard organic synthesis techniques. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Iodomethyl thiocyanate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Addition Reactions: It can add to alkenes and alkynes, forming new carbon-carbon bonds.
Oxidation and Reduction Reactions: Though less common, it can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include thiocyanate ions, amines, and alcohols.
Solvents: Organic solvents such as dichloromethane, acetonitrile, and tetrahydrofuran are typically used.
Catalysts: Catalysts like copper or palladium may be employed to facilitate certain reactions.
Major Products Formed: The major products formed from these reactions depend on the specific nucleophile and reaction conditions. For example, reaction with thiocyanate ions primarily yields methyl thiocyanate .
Wissenschaftliche Forschungsanwendungen
Iodomethyl thiocyanate has diverse applications in scientific research, including:
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism by which iodomethyl thiocyanate exerts its effects involves the reactivity of the iodine and thiocyanate groups. The iodine atom can act as a leaving group in substitution reactions, while the thiocyanate group can participate in nucleophilic attacks. These interactions facilitate the formation of new chemical bonds and the modification of molecular structures .
Vergleich Mit ähnlichen Verbindungen
Iodomethane (Methyl Iodide): Similar in structure but lacks the thiocyanate group.
Methyl Thiocyanate: Contains the thiocyanate group but lacks the iodine atom.
Uniqueness: Iodomethyl thiocyanate is unique due to the presence of both iodine and thiocyanate groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wider range of reactions compared to its individual components.
Eigenschaften
CAS-Nummer |
73909-00-9 |
|---|---|
Molekularformel |
C2H2INS |
Molekulargewicht |
199.02 g/mol |
IUPAC-Name |
iodomethyl thiocyanate |
InChI |
InChI=1S/C2H2INS/c3-1-5-2-4/h1H2 |
InChI-Schlüssel |
MEZLHPGTFGWNAW-UHFFFAOYSA-N |
Kanonische SMILES |
C(SC#N)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-[Disulfanediylbis(methylene)]bis(5-methyl-1H-imidazole)](/img/structure/B14442462.png)
